molecular formula C20H23ClN2O2 B2546946 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide CAS No. 1323682-09-2

4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide

Cat. No. B2546946
CAS RN: 1323682-09-2
M. Wt: 358.87
InChI Key: LFBAIFVVJVVDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide (BCPP) is a chemical compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential use in scientific research due to its unique biochemical and physiological effects.

Scientific Research Applications

Molecular Interaction Studies

  • A detailed molecular interaction study of a structurally similar antagonist, "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" with the CB1 cannabinoid receptor, was conducted using AM1 molecular orbital method and conformational analysis. This research provided insights into the antagonist's binding interactions with the receptor, suggesting its steric binding interaction could inform on the binding properties of related compounds, including "4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide" (Shim et al., 2002).

Synthesis and Chemical Properties

  • Research on the synthesis of novel benzodifuranyl compounds, which shares similarities in the chemical structuring process with "4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide," explores the potential for creating new compounds with unique properties. This includes the development of new heterocyclic compounds with potential anti-inflammatory and analgesic applications (Abu‐Hashem et al., 2020).

Pharmacological Potential

  • A study on novel piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity indicates the potential therapeutic applications of piperidine compounds. The research highlights how structural modifications can enhance activity, suggesting avenues for the development of "4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide" derivatives for neurological applications (Sugimoto et al., 1990).

Materials Science Applications

  • The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, though not directly related, suggest potential applications of "4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide" in the development of new materials with unique thermal and solubility properties (Hsiao et al., 2000).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(phenylmethoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c21-18-8-4-5-9-19(18)22-20(24)23-12-10-17(11-13-23)15-25-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBAIFVVJVVDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide

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